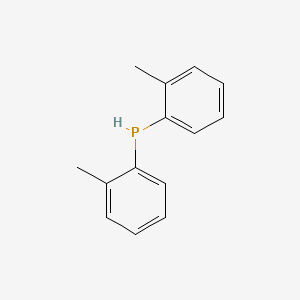

Di(o-tolyl)phosphine

Description

Significance of Organophosphorus Ligands in Modern Synthetic Chemistry

Organophosphorus compounds, especially phosphines, are a cornerstone of modern synthetic chemistry, primarily due to their versatile role as ligands in homogeneous catalysis. digitellinc.comacs.org These ligands coordinate to transition metal centers, modifying their electronic and steric environment, which in turn influences the catalytic activity and selectivity of the metal complex. The ability to systematically tune the properties of phosphine (B1218219) ligands by altering the substituents on the phosphorus atom allows for the rational design of catalysts for specific applications. syntheticpages.orgtcichemicals.com Their utility spans a wide range of reactions, including cross-coupling, hydrogenation, and hydroformylation, which are fundamental processes in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nbinno.comresearchgate.net

Overview of Di(o-tolyl)phosphine's Central Role in Transition Metal Catalysis

Among the vast library of phosphine ligands, this compound holds a prominent position. Characterized by the presence of two ortho-tolyl groups attached to the phosphorus atom, this ligand is noted for its significant steric bulk. This steric hindrance is a key feature that influences the coordination chemistry and reactivity of its metal complexes. While often overshadowed by its tri-substituted counterpart, tri(o-tolyl)phosphine, this compound offers a unique balance of steric and electronic properties that are advantageous in various catalytic processes. Its applications are particularly notable in palladium-catalyzed cross-coupling reactions, where it promotes efficient bond formation. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

bis(2-methylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15P/c1-11-7-3-5-9-13(11)15-14-10-6-4-8-12(14)2/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRVFPPZMPHYHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1PC2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404638 | |

| Record name | Di(o-tolyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29949-64-2 | |

| Record name | Di(o-tolyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-o-tolylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Di O Tolyl Phosphine and Its Precursors

Direct Preparation of Di(o-tolyl)phosphine

The direct synthesis of this compound can be achieved through several distinct chemical pathways, each with its own set of reagents and conditions.

A common and effective method for preparing this compound is the reduction of its corresponding phosphine (B1218219) oxide. This transformation is crucial as phosphine oxides are often more stable and easier to handle than their phosphine counterparts. A variety of reducing agents can be employed for this purpose. scholaris.caresearchgate.net Silanes, such as trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine like triethylamine (B128534) (NEt₃) or N,N-diisopropylethylamine, are frequently used to deoxygenate phosphine oxides. rsc.org This method is valued for its effectiveness in reducing even challenging substrates like tributylphosphine (B147548) oxide when an additive is used. scholaris.ca Other silanes, including polymethylhydrosiloxane (B1170920) (PMHS) and phenylsilane, have also been successfully utilized. scholaris.caorganic-chemistry.org For instance, the reduction of 3-methyl-1-phenyl-2-phospholene oxide can be achieved with PMHS. rsc.org

Recent advancements have introduced chemoselective reduction methods. For example, inexpensive silanes in the presence of catalytic amounts of specific phosphoric acid esters can reduce phosphine oxides without affecting other functional groups like ketones, aldehydes, and esters. organic-chemistry.org Another approach involves the use of diisobutylaluminum hydride (DIBAL-H) or a combination of a methylation reagent followed by lithium aluminum hydride (LiAlH₄). organic-chemistry.org The latter method has been shown to proceed with inversion of configuration for P-chirogenic phosphine oxides. organic-chemistry.org

The reaction between organometallic reagents, particularly Grignard reagents, and chlorophosphines is a cornerstone of organophosphorus synthesis. To synthesize this compound, o-tolylmagnesium bromide, a Grignard reagent, can be reacted with a suitable chlorophosphine. This approach allows for the formation of the phosphorus-carbon bonds.

The synthesis of this compound can also be approached through methods involving lithium metal. For instance, di(o-tolyl)chlorophosphine can be prepared through a multimerization reaction of lithium metal and an o-tolylphosphine ligand. biosynth.com This reaction is typically conducted in tetrahydrofuran (B95107) at room temperature. biosynth.com

Synthesis of Di(o-tolyl)chlorophosphine and Related Halophosphines

Di(o-tolyl)chlorophosphine is a key precursor for the synthesis of this compound and other derivatives. uq.edu.au It is commonly prepared by reacting phosphorus trichloride (B1173362) (PCl₃) with the Grignard reagent derived from o-chlorotoluene. uq.edu.au Another route involves the reaction of 4-methylphenyllithium with phosphorus trichloride under inert conditions, typically in anhydrous THF or diethyl ether at temperatures between -10°C and 0°C. The reaction of o-tolyl Grignard reagents with PCl₃ can also be used. uj.ac.za

Formation of this compound Oxide and Other Phosphorus(V) Derivatives

This compound oxide serves as a stable precursor to this compound. One synthetic route to this compound oxide involves the reaction of a Grignard reagent, prepared from o-bromotoluene and magnesium turnings, with diethyl phosphite (B83602) in anhydrous THF. rsc.org The reaction mixture is typically refluxed and then cooled before the addition of diethyl phosphite. rsc.org Another method involves the condensation of this compound oxide with primary amines and paraformaldehyde under microwave irradiation to produce α-aminophosphine oxides. tandfonline.com Additionally, di-o-tolylphosphine oxide can be prepared from tri-o-tolylphosphine (B155546) oxide. rsc.org

In-Situ Generation and Handling Considerations in Catalytic Systems

In many catalytic applications, phosphine ligands like this compound are generated in-situ to avoid handling these often air-sensitive compounds. For instance, in palladium-catalyzed cross-coupling reactions, a palladium precursor such as Pd₂(dba)₃ can be combined with tri(o-tolyl)phosphine to form the active catalyst in the reaction mixture. diva-portal.org This in-situ formation is crucial for reactions like the Stille coupling, where a coordinatively unsaturated palladium complex is often desired to facilitate the oxidative addition step. diva-portal.org The choice of ligand is critical, and while various phosphines have been explored, tri(o-tolyl)phosphine has proven effective under specific conditions. diva-portal.org

The handling of such systems requires an inert atmosphere, typically nitrogen or argon, to prevent the oxidation of the phosphine ligand. The choice of solvent is also important, with anhydrous solvents like THF or diethyl ether being commonly used to maintain moisture-free conditions.

Data Tables

Table 1: Synthetic Routes to this compound and its Precursors

| Target Compound | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| This compound | Reduction of this compound Oxide | Trichlorosilane, Triethylamine | rsc.org |

| This compound | Reduction of this compound Oxide | Polymethylhydrosiloxane (PMHS) | scholaris.carsc.org |

| This compound | Reduction of this compound Oxide | Diisobutylaluminum hydride (DIBAL-H) | organic-chemistry.org |

| Di(o-tolyl)chlorophosphine | Grignard Reaction | o-chlorotoluene, Phosphorus trichloride | uq.edu.au |

| Di(o-tolyl)chlorophosphine | Organolithium Reaction | 4-methylphenyllithium, Phosphorus trichloride | |

| This compound Oxide | Grignard Reaction | o-bromotoluene, Magnesium, Diethyl phosphite | rsc.org |

Electronic and Steric Influence of Di O Tolyl Phosphine As a Ligand

Electron-Donating Characteristics and Their Impact on Metal Center Reactivity

Phosphines act as σ-donating ligands, using their lone pair of electrons to form a coordinate bond with a metal center. tcichemicals.comtcichemicals.com The electron density on the phosphorus atom, which is influenced by the nature of its substituents, dictates the ligand's electron-donating ability. Generally, phosphine (B1218219) ligands with higher electron density enhance the reactivity of the metal center towards oxidative addition, a key step in many catalytic cycles. tcichemicals.comtcichemicals.com

The electron-donating or withdrawing ability of a phosphine ligand can be quantified using the Tolman Electronic Parameter (TEP). wikipedia.orgchemrxiv.org The TEP is determined by measuring the frequency of the A1 C-O vibrational mode (ν(CO)) of a [LNi(CO)₃] complex, where L is the phosphine ligand. wikipedia.org A lower ν(CO) frequency indicates a more electron-donating ligand, as the increased electron density on the metal is back-donated into the π* antibonding orbitals of the CO ligands, weakening the C-O bond. wikipedia.org While less electron-rich than trialkylphosphines, triarylphosphines like di(o-tolyl)phosphine are generally considered to be effective σ-donors. tcichemicals.com However, compared to other triarylphosphines like triphenylphosphine, the ortho-methyl groups in this compound can have a nuanced electronic effect. In some cross-coupling reactions, ligands such as PPh₃ and P(o-tolyl)₃ have been found to be less effective than more electron-rich phosphines, suggesting that strong electron-donating ability is crucial for activating less reactive chemical bonds. psu.edu

Steric Bulk and Cone Angle Considerations in Catalyst Design and Selectivity

The steric hindrance imposed by a phosphine ligand around a metal center is a critical factor in controlling catalytic activity and selectivity. cmu.edu This steric bulk is often quantified by the Tolman cone angle (θ), which provides a measure of the ligand's size. umb.edu A larger cone angle signifies a bulkier ligand, which can influence the number of ligands that can coordinate to the metal, the stability of the resulting complex, and the rate of reductive elimination. tcichemicals.comumb.edu

Tri(o-tolyl)phosphine is recognized as a bulky ligand with a large cone angle, reported to be as high as 194°. chemicalbook.comwikipedia.orgrsc.org This significant steric profile is a defining characteristic that has been exploited in various catalytic systems. For example, its bulkiness can promote reductive elimination, the final step in many cross-coupling reactions that forms the desired product. tcichemicals.com

The steric hindrance of the this compound ligand can also prevent certain intramolecular reactions. For instance, the failure of a trans-di-iodobis(tri-o-tolylphosphine)platinum(II) complex to undergo intramolecular metallation was attributed to the steric effects of the phosphine ligand, which was calculated to have a cone angle of 183° in this specific complex. rsc.org

Interactive Table: Comparison of Phosphine Ligand Properties

| Ligand | Tolman Electronic Parameter (TEP) ν(CO) cm⁻¹ | Tolman Cone Angle (θ) ° |

| P(t-Bu)₃ | 2056.1 | 182 |

| PMe₃ | 2064.1 | 118 |

| PPh₃ | 2068.9 | 145 |

| P(o-tolyl)₃ | Not explicitly found, but generally less electron-donating than P(t-Bu)₃ | 194 chemicalbook.comwikipedia.orgrsc.org |

| P(OPh)₃ | 2085.3 | 128 |

Note: TEP values are for [LNi(CO)₃] complexes. Data compiled from various sources. wikipedia.orgumb.educhemicalbook.comwikipedia.orgrsc.org

Rational Ligand Design Strategies Incorporating the Di(o-tolyl) Moiety for Enhanced Catalytic Performance

The unique electronic and steric properties of the this compound moiety have made it a valuable component in the rational design of more complex and specialized ligands for enhanced catalytic performance. rsc.orgrsc.org By incorporating the di(o-tolyl)phosphino group into larger molecular scaffolds, chemists can fine-tune the ligand's properties to meet the specific demands of a particular catalytic transformation. scholaris.ca

One strategy involves the synthesis of chiral P,N-ligands containing the this compound group. scholaris.ca These ligands have shown unique reactivities and selectivities in asymmetric catalysis. For instance, a heteroaryl PHOX ligand with a this compound group exhibited superior enantioselectivity and regioselectivity in palladium-catalyzed asymmetric Heck reactions compared to its diphenyl- and di-p-fluorophenylphosphino counterparts. scholaris.ca This enhancement is attributed to the specific steric environment created by the ortho-tolyl groups.

Another approach involves creating bulky, electron-deficient phosphine-alkene ligands derived from 2-(di-o-tolylphosphino)benzaldehyde. uj.ac.za These ligands have demonstrated enhanced activity in the palladium-catalyzed Suzuki cross-coupling reaction, indicating that the combination of the di(o-tolyl) group's steric bulk with electron-withdrawing functionalities can lead to improved catalytic systems. uj.ac.za

Furthermore, the this compound moiety has been incorporated into nickel pre-catalysts, such as (L)Ni(o-tolyl)Cl complexes, where L is a specialized phosphine ligand. rsc.org These pre-catalysts have proven effective in various cross-coupling reactions, including room-temperature C-N cross-couplings. rsc.org The development of such pre-catalysts underscores the importance of the di(o-tolyl) group in creating stable and active catalytic species. The synthesis of rhodium complexes with tri(o-tolyl)phosphine, such as [Rh(cod)(TTP)Cl], for applications in alkyne polymerization further illustrates the versatility of this ligand in catalyst design. researchgate.net The unique properties of tri(o-tolyl)phosphine also promote the formation of catalytically active higher-order palladium clusters, which can influence the reaction mechanism and efficiency. rsc.orgacs.org

Coordination Chemistry of Di O Tolyl Phosphine Complexes

Complexation with Palladium Centers

The interaction of o-tolyl-substituted phosphines with palladium is a well-studied area, primarily due to the exceptional catalytic activity of the resulting complexes in cross-coupling reactions. The steric bulk of the o-tolyl groups is known to promote the formation of low-coordinate, highly reactive palladium species.

Formation of Mononuclear Palladium Complexes

The formation of mononuclear palladium(II) complexes with phosphine (B1218219) ligands is a fundamental process in organopalladium chemistry. However, the steric hindrance imposed by the o-tolyl groups in di(o-tolyl)phosphine significantly influences the nature of the resulting complexes. In one study, the reaction of chlorothis compound, (o-tolyl)2PCl, with a palladium(0) source, Pd(PMe3)2, did not yield a simple dinuclear phosphide-bridged complex as was observed with less bulky phosphines. Instead, a mononuclear Pd(II) complex, trans-[Pd(PMe3)2{P(O)(o-tolyl)2}], was formed. This outcome is attributed to the steric bulk of the this compound ligand, which favors the formation of a non-bridged mononuclear species and is accompanied by the oxidation of the phosphinyl ligand to a bis(o-tolyl)phosphinic ligand.

This highlights how the steric demands of the this compound moiety can direct the reaction pathway towards mononuclear complexes, even when starting from precursors that might otherwise form bridged multinuclear species.

Table 1: Formation of a Mononuclear Palladium(II) Complex

| Precursors | Resulting Complex | Key Feature |

| (o-tolyl)2PCl and Pd(PMe3)2 | trans-[Pd(PMe3)2{P(O)(o-tolyl)2}] | Formation of a mononuclear complex is favored due to steric bulk, with concomitant oxidation of the phosphinyl ligand. |

Cyclometallation Phenomena and Palladacycle Formation

Cyclometallation, the intramolecular activation of a C-H bond by a metal center to form a metallacycle, is a characteristic reaction for sterically hindered phosphine ligands like those containing o-tolyl groups. This phenomenon is particularly well-documented for the closely related and bulkier tri(o-tolyl)phosphine, P(o-tol)3. The reaction of P(o-tol)3 with palladium(II) acetate (B1210297) readily forms the Herrmann-Beller catalyst, a dimeric palladacycle with the formula [Pd(C^P)(μ-OAc)]2, where (C^P) represents the cyclometallated phosphine ligand. nih.govrsc.org This process involves the activation of a C-H bond on one of the tolyl methyl groups, leading to a stable five-membered palladacycle. wikipedia.org

These palladacycles are not merely chemical curiosities; they are highly effective precatalysts in a variety of cross-coupling reactions, most notably the Heck reaction. sigmaaldrich.com The stability and catalytic activity of these species underscore the profound influence of the o-tolyl groups in directing the reactivity of the palladium center towards C-H activation and the formation of robust cyclic structures. While direct examples of cyclometallation with this compound itself are less common in the literature, the facile nature of this reaction with its tri-substituted analogue suggests a strong thermodynamic driving force for the formation of such palladacycles.

Formation and Stabilization of Higher-Order Palladium Clusters

Recent research has revealed that the coordination chemistry of o-tolyl-substituted phosphines with palladium extends beyond simple mononuclear and dinuclear species to the formation of higher-order palladium clusters. rsc.org Again, these studies have primarily utilized tri(o-tolyl)phosphine, but the principles governing cluster formation are relevant to the broader class of o-tolyl phosphine ligands.

It has been shown that palladacycles, such as the Herrmann-Beller catalyst, can serve as precursors or "conduits" for the assembly of larger palladium clusters. rsc.orgwhiterose.ac.ukacs.org Under specific conditions, these dimeric palladacycles can aggregate to form stable, higher-order clusters with Pd4, Pd6, and Pd8 cores. rsc.orgwhiterose.ac.uk These clusters are templated and stabilized by multiple cyclopalladated P(o-tol)3 ligands. For instance, a Pd4 cluster has been identified that exhibits catalytic competency comparable to the original dimeric palladacycle in Heck cross-coupling reactions. rsc.org This discovery challenges the traditional view that catalytic species are limited to mononuclear Pd(0)Ln complexes, suggesting that stable, phosphine-ligated higher-order palladium clusters can be catalytically relevant. rsc.orgacs.org

Coordination with Nickel Centers

The interaction of this compound derivatives with nickel centers also showcases the ligand's unique steric and electronic effects, leading to adaptive coordination behaviors and influencing the stability and structure of the resulting complexes.

Adaptive Coordination Modes in Nickel(II) and Nickel(0) Complexes

Studies on chelating ligands incorporating a diphosphine imine framework (PCNP) reveal the adaptive nature of their coordination to nickel, which is sensitive to the metal's oxidation state. When o-tolyl groups are substituted onto the phosphorus atoms of these ligands, the resulting complexes with nickel exhibit versatile binding modes.

Influence of Steric Bulk on Phosphine Arm Dissociation and Coordination Environment

The significant steric bulk of the o-tolyl substituents on the phosphorus atoms has a pronounced effect on the coordination environment around the nickel center. In the context of tetra-o-tolyl substituted diphosphine imine ligands, this steric hindrance can lead to the dissociation of one of the phosphine "arms" from the metal center.

This phenomenon is confirmed by ³¹P NMR spectroscopy, which shows distinct signals for both coordinated and non-coordinated phosphorus atoms. Single-crystal X-ray diffraction studies of such a nickel complex have verified that the ligand binds in a κ³(P,C,N) fashion, with one phosphine arm dissociated from the nickel atom. This demonstrates that the steric congestion imposed by the four o-tolyl groups is sufficient to force a change in the ligand's denticity, a clear example of steric factors dictating the coordination sphere of the metal. Furthermore, complexes of the type L2Ni(o-tolyl)Cl (where L is a phosphine) are known to be air-stable, a property attributed to the o-tolyl group shielding the nickel center from associative substitution. nih.gov However, in some cases, such as with trans-(PEt3)2Ni(o-tolyl)Cl, the stability is limited, and decomposition is observed over time, indicating a delicate balance of steric and electronic effects. nih.gov

Table 2: Influence of Steric Bulk on Nickel Complexation

| Ligand System | Metal Center | Coordination Phenomenon | Observation |

| Diphosphine-imine with o-tolyl groups | Ni(II) / Ni(0) | Adaptive Coordination | η¹(N) binding to Ni(II), η²(C,N) binding to Ni(0). |

| Tetra-o-tolyl diphosphine-imine | Ni(0) | Phosphine Arm Dissociation | One phosphine arm decoordinates due to steric bulk, confirmed by NMR and X-ray crystallography. |

| L2Ni(o-tolyl)Cl | Ni(II) | Complex Stability | o-Tolyl group provides steric shielding, leading to air-stable precatalysts. nih.gov |

Interactions with Other Transition Metals (e.g., Platinum, Copper, Gold, Rhodium, Iridium)

The steric bulk and electronic properties of this compound, and the closely related tri(o-tolyl)phosphine, make it an effective ligand for a variety of other transition metals, including platinum, copper, gold, rhodium, and iridium. The nature of the interaction and the resulting complex architecture are highly dependent on the metal center, its oxidation state, and the reaction conditions.

Platinum: this compound and its tri-substituted analogue readily form stable complexes with platinum(II). Research has shown that platinum(II) complexes of phosphines like tert-butylthis compound are readily prepared. rsc.org A notable example involves the synthesis and structural characterization of trans-di-iodobis(tri-o-tolylphosphine)platinum(II). rsc.org This complex was synthesized and its structure determined by X-ray crystallography, revealing a trans geometry at the platinum center. The Pt–P bond distance was found to be 2.348(2) Å, and the Pt–I distance was 2.622(1) Å. rsc.org The significant steric hindrance imposed by the tri(o-tolyl)phosphine ligands is suggested to be the reason this complex does not undergo intramolecular metallation. rsc.org

Copper: In copper chemistry, this compound's steric profile influences the nuclearity of the resulting complexes. For instance, tri(o-tolyl)phosphine reacts with copper(I) halides to form dimeric structures. capes.gov.bracs.org The crystal structures of [CuCl{P(o-tolyl)₃}]₂ and [CuBr{P(o-tolyl)₃}]₂ have been determined, showing planar Cu₂X₂ cores where the copper(I) atoms adopt a trigonal-planar geometry. capes.gov.br The steric demands of the phosphine ligand are a key factor in the formation of these bridged dimers over other potential structures. acs.orgnih.gov A study comparing various ligands for copper halide complexes aimed at photoluminescent applications also included tri(o-tolyl)phosphine. diva-portal.orgdiva-portal.org

Gold: Gold(I) complexes frequently adopt a linear two-coordinate geometry, and bulky phosphine ligands are crucial in stabilizing these species. csic.esresearchgate.net While specific research detailing this compound gold complexes is less common in the provided literature, the principles governing gold(I) coordination with bulky phosphines are well-established. researchgate.netnih.gov These ligands are instrumental in creating catalytically active sites with specific steric environments, which can induce selectivity in reactions like the hydration of alkynes. csic.esresearchgate.net The stability of the gold-phosphine bond is a critical aspect of these complexes' utility. researchgate.net Gold(I) complexes with various phosphine ligands have been synthesized and characterized using techniques including IR, NMR spectroscopy, and mass spectrometry. mdpi.com

Rhodium and Iridium: this compound and its derivatives are effective ligands for rhodium and iridium, often used in catalysis. tcichemicals.com Tri(o-tolyl)phosphine has been cited as a ligand in the preparation of rhodium and iridium hydride carbonyl complexes. google.com More recent research has demonstrated the synthesis of new rhodium complexes, such as [Rh(cod)(TTP)Cl] (where TTP is tri(o-tolyl)phosphine and cod is 1,5-cyclooctadiene), which are active catalysts for the polymerization of phenylacetylene. researchgate.net Similarly, iridium(I) precursors like [IrCl(COD)]₂ react with bulky phosphine ligands to form stable square planar adducts. csic.es These complexes are important in various catalytic transformations, including hydrogenation and hydroformylation. tcichemicals.comrsc.org The reaction of iridium complexes with phosphine ligands can also lead to the activation of C-H bonds. researchgate.net

Structural Characterization Techniques in Elucidating Coordination Geometries

The determination of the precise three-dimensional arrangement of atoms, or coordination geometry, in this compound complexes is crucial for understanding their reactivity and physical properties. A combination of spectroscopic and diffraction techniques is employed for this purpose.

trans-di-iodobis(tri-o-tolylphosphine)platinum(II)–dichloromethane (1/1) : Revealed a square-planar geometry with the phosphine ligands in a trans arrangement and provided exact Pt-P and Pt-I bond lengths. rsc.org

[CuCl{P(o-tolyl)₃}]₂ and [CuBr{P(o-tolyl)₃}]₂ : Confirmed the dimeric nature of these complexes, featuring a planar Cu₂X₂ core and trigonal-planar copper centers. capes.gov.br

Pd(dba)[P(o-Tol)₃]₂ : Characterized a palladium(0) complex containing both dibenzylideneacetone (B150790) (dba) and tri(o-tolyl)phosphine ligands, revealing a long Pd-P bond length of 2.388(1) Å. researchgate.net

This technique is indispensable for confirming the coordination number, geometry (e.g., square planar, tetrahedral), and the steric interactions within the molecule. nih.govacs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of this compound complexes in solution.

³¹P NMR Spectroscopy : This is the most direct method for probing the phosphorus environment. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its coordination environment. A significant change in chemical shift upon coordination (coordination shift) provides evidence of complex formation. researchgate.net Furthermore, coupling constants between phosphorus and other NMR-active nuclei, such as ¹⁹⁵Pt, can provide valuable structural information. For instance, the magnitude of the one-bond platinum-phosphorus coupling constant (¹JPt-P) is indicative of the nature of the trans ligand. acs.org Two-dimensional ³¹P COSY experiments can help establish through-bond phosphorus-phosphorus connectivities. acs.orgnih.gov

¹H and ¹³C NMR Spectroscopy : These techniques provide detailed information about the organic framework of the this compound ligand, confirming its integrity upon coordination and revealing information about the symmetry of the complex in solution. nih.gov

Variable-temperature NMR studies can also be used to investigate dynamic processes such as ligand exchange on the NMR timescale. researchgate.net

The combination of these techniques provides a comprehensive picture of the structure of this compound complexes. X-ray crystallography gives a static, high-resolution image of the solid-state structure, while NMR spectroscopy provides crucial insights into the structure and behavior of the complex in solution.

Data Tables

Table 1: Selected Crystallographic Data for Tri(o-tolyl)phosphine Complexes

| Complex | Metal | Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

| trans-[PtI₂{P(o-tolyl)₃}₂] | Pt(II) | Square Planar | Pt–P: 2.348(2), Pt–I: 2.622(1) | - | rsc.org |

| [CuCl{P(o-tolyl)₃}]₂ | Cu(I) | Trigonal Planar | - | X–Cu–X angle is acute | capes.gov.br |

| [CuBr{P(o-tolyl)₃}]₂ | Cu(I) | Trigonal Planar | - | X–Cu–X angle is less acute than chloride analogue | capes.gov.br |

| Pd(dba)[P(o-tolyl)₃]₂ | Pd(0) | - | Pd–P(1): 2.372(1), Pd–P(2): 2.388(1) | P(1)–Pd–P(2): 116.19(2) | researchgate.net |

Data presented is for the closely related tri(o-tolyl)phosphine ligand as a proxy for this compound.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful class of chemical reactions for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. The effectiveness of these reactions often hinges on the choice of the phosphine ligand, which stabilizes the palladium catalyst and modulates its reactivity. uwindsor.cathermofishersci.in this compound and tri(o-tolyl)phosphine have been identified as versatile ligands suitable for a wide array of these coupling reactions, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, Negishi, Stille, and Sonogashira couplings. sigmaaldrich.comscientificlabs.iesigmaaldrich.comsigmaaldrich.com

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, creating C-C bonds between organoboron compounds and organic halides or triflates. The use of this compound and its derivatives as ligands for the palladium catalyst has proven effective for a range of substrates, including challenging aryl chlorides. rsc.orgacs.orgthieme-connect.com

Research has shown that catalyst systems combining a palladium source like Pd₂(dba)₃ with tri(o-tolyl)phosphine are highly efficient for the coupling of various organoboronic acids, even at room temperature. researchgate.net For instance, this system effectively catalyzes the reaction between propargylic carbonates and different types of boronic acids. researchgate.net The steric hindrance provided by the o-tolyl groups on the phosphine ligand is thought to stabilize the catalytically active palladium species. thieme-connect.com In some cases, the interaction of the P(o-tolyl)₃ ligand with the palladium precatalyst leads to the formation of complex palladacycles, which can act as catalyst reservoirs or enter the catalytic cycle directly. acs.org The catalytic activity of these systems has been evaluated in the coupling of aryl halides with phenylboronic acid, demonstrating excellent yields. rsc.org

| Catalyst System | Aryl Halide | Boronic Acid | Product Yield | Reference |

| Pd₂(dba)₃ / P(o-tolyl)₃ | Aryl Bromide | Phenylboronic Acid | Excellent | rsc.org |

| Pd₂(dba)₃ / P(o-tolyl)₃ | Aryl Chloride | Phenylboronic Acid | Good | rsc.org |

| Pd(OAc)₂ / P(o-tolyl)₃ | 4-Chlorotoluene | Phenylboronic Acid | High | acs.org |

| Pd₂(dba)₃·CHCl₃ / P(o-tolyl)₃ | Propargylic Carbonate | Various Boronic Acids | Excellent | researchgate.net |

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. Tri(o-tolyl)phosphine is a frequently used ligand in this reaction, valued for its ability to enhance catalyst stability, reactivity, and selectivity. uwindsor.ca The bulky nature of the ligand is believed to stabilize the two- and three-coordinated palladium intermediates that are crucial in the catalytic cycle. soton.ac.uk

The reaction of palladium acetate with tri(o-tolyl)phosphine can lead to the formation of a palladacycle known as the Herrmann-Beller catalyst. rsc.org This complex and its derivatives have been shown to be competent precatalysts in Heck reactions. rsc.org Studies comparing different phosphine ligands have often highlighted that the steric bulk of tri(o-tolyl)phosphine contributes to higher catalytic yields, particularly when compared to less bulky ligands like triphenylphosphine. soton.ac.uk The catalyst system is generally formed in situ from a palladium(II) source like palladium acetate and the phosphine ligand. soton.ac.ukfishersci.fr

| Palladium Source | Ligand | Substrate 1 | Substrate 2 | Key Finding | Reference |

| Pd(OAc)₂ | Tri(o-tolyl)phosphine | Aryl Halide | Alkene | Widely used, provides stability and reactivity. | uwindsor.ca |

| Pd(OAc)₂ | Tri(o-tolyl)phosphine | Iodobenzene | 2-Methylprop-2-en-1-ol | Formation of various halogenated palladium species observed. | soton.ac.uk |

| Herrmann's Palladacycle | P(o-tolyl)₃ derived | 4-Fluorophenyl iodide | n-Butyl acrylate | Palladacyclic clusters act as competent precatalysts. | rsc.org |

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides. The first-generation catalyst system for this reaction often employed Pd[P(o-tolyl)₃]₂. wikipedia.org This system was effective for coupling various aryl bromides with both cyclic and acyclic secondary amines. wikipedia.org

While these early systems were generally not suitable for coupling primary amines due to side reactions, they laid the groundwork for the development of more advanced catalysts. wikipedia.org The initial reports by Buchwald and Hartwig in 1994, which built upon earlier work, established the broad scope of this transformation using ligands like tri(o-tolyl)phosphine. wikipedia.org The active catalyst is believed to be a d¹⁰ complex, Pd[P(o-tolyl)₃]₂, which initiates the catalytic cycle via oxidative addition to the aryl halide. wikipedia.org

| Catalyst System | Aryl Halide | Amine | Solvent | Outcome | Reference |

| Pd[P(o-tolyl)₃]₂ (in situ) | Aryl Bromide | Cyclic Secondary Amine | Toluene | Effective Coupling | wikipedia.org |

| Pd[P(o-tolyl)₃]₂ (in situ) | Aryl Bromide | Acyclic Secondary Amine | Toluene | Effective Coupling | wikipedia.org |

| Pd[P(o-tolyl)₃]₂ (in situ) | Aryl Iodide | Secondary Amine | Dioxane | Modest Yields | wikipedia.org |

| PdCl₂(o-tolyl₃P)₂ | Aryl Halide | Amine Nucleophile | Not specified | Early example of C-N coupling. | acs.org |

The Negishi coupling is a powerful C-C bond-forming reaction that couples organozinc compounds with various organic halides. Palladium complexes bearing phosphine ligands are the most effective catalysts for this transformation. tamu.edu Dichlorobis(tri-o-tolylphosphine)palladium(II) is a commercially available and useful catalyst precursor for Negishi couplings. thermofishersci.insigmaaldrich.comsigmaaldrich.com

The reaction is valued for its functional group tolerance and the ability to generate organozinc reagents in situ. thermofishersci.intamu.edu The tri(o-tolyl)phosphine ligand facilitates the key steps of the catalytic cycle, leading to the formation of unsymmetrical biaryls and other coupled products in good yields. tamu.edu

| Catalyst | Substrate 1 (Organic Halide) | Substrate 2 (Organozinc) | Product Type | Reference |

| PdCl₂[P(o-tolyl)₃]₂ | Aryl Bromide | Not specified | C-C coupled product | Catalyst for Negishi-Reformatsky coupling. |

| Palladium Catalyst | Organohalide | Organozinc Reagent | Unsymmetrical Biaryl | General application. |

| This compound (as ligand) | Not specified | Not specified | C-C coupled product | Listed as a suitable ligand. |

The Stille reaction creates C-C bonds by coupling an organotin compound with an organic halide or triflate, catalyzed by palladium. numberanalytics.com Tri(o-tolyl)phosphine is a common ligand used in these reactions to influence the catalyst's reactivity and selectivity. fishersci.frnumberanalytics.com The reaction is known for its tolerance of a wide variety of functional groups due to its neutral reaction conditions. thermofishersci.infishersci.ca

In some systems, particularly those using polar solvents like DMF, tri(o-tolyl)phosphine is thought to increase reactivity by facilitating the transmetallation step between the organotin reagent and the palladium center. diva-portal.org Unsaturated palladium complexes formed in situ from sources like Pd₂(dba)₃ and tri(o-tolyl)phosphine have been investigated to improve reaction rates and yields, especially for complex substrates. diva-portal.org

| Palladium Source | Ligand | Substrate 1 (Organic Halide) | Substrate 2 (Organotin) | Key Finding | Reference |

| Pd(0) complex | Tri(o-tolyl)phosphine | Aryl Halide | Tributylphenylstannane | Copper(I) salts can enhance reactivity. | diva-portal.org |

| Pd₂(dba)₃ | Tri(o-tolyl)phosphine | Highly functionalized halide | Tributyltin derivative | Used to synthesize complex molecules like prostacyclin analogues. | diva-portal.org |

| PdCl₂[P(o-tolyl)₃]₂ | Aryl Bromide | Tributyltin enolate | C-C coupled product | Effective catalyst for the reaction. | sigmaaldrich.com |

| Pd(OAc)₂ | Tri(o-tolyl)phosphine | Aryl Halide | Organotin compound | General catalyst system. | fishersci.fr |

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. fishersci.fr Tri(o-tolyl)phosphine has been found to be a particularly effective ligand in these reactions, influencing the reactivity and outcome. acs.org

In specific cases, such as the coupling of 2,2'-diiodobiphenyls with acetylenes, tri(o-tolyl)phosphine was identified as the optimal ligand. acs.org It is proposed that the bulky ligand favors dissociation from a palladium intermediate, creating a coordinatively unsaturated species that is necessary for the catalytic reaction to proceed. acs.org The choice of phosphine ligand, along with the amine base and copper salt, plays a critical role in controlling the reaction pathway. acs.orguni-giessen.de

| Catalyst System | Substrate 1 (Halide) | Substrate 2 (Alkyne) | Key Finding | Reference |

| Pd(OAc)₂ / CuI | 2,2'-Diiodobiphenyl | Phenylacetylene | Tri(o-tolyl)phosphine is the best ligand for this specific transformation. | acs.org |

| Pd(OAc)₂ / CuI | Iodobenzene | Acetylene Gas | Low conversion observed with this ligand under specific conditions. | uni-giessen.de |

| This compound (as ligand) | Not specified | Not specified | Listed as a suitable ligand for Sonogashira coupling. | sigmaaldrich.comscientificlabs.ie |

| PdCl₂[P(o-tolyl)₃]₂ | Not specified | Not specified | General catalyst for C-C and C-N coupling. | sigmaaldrich.com |

Hiyama Coupling Reactions

This compound and its derivatives have been utilized as ligands in palladium-catalyzed Hiyama cross-coupling reactions, which facilitate the formation of carbon-carbon bonds between organosilanes and organic halides. The steric and electronic properties of the phosphine ligand are crucial for the efficiency of the catalytic cycle.

In a study optimizing the Hiyama cross-coupling of organosilicon reagents with ethyl bromobenzoate, various phosphine ligands were investigated. While several ligands were tested, the use of tri-o-tolylphosphine (B155546) as a ligand was found to be particularly effective, achieving a conversion of over 90%. researchgate.net This highlights the beneficial impact of the sterically demanding o-tolyl groups on the phosphine ligand in promoting this transformation. The general Hiyama coupling involves the activation of a stable organosilane with a fluoride (B91410) source or a base, followed by oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the activated silane, and reductive elimination to afford the cross-coupled product. organic-chemistry.org Dichlorobis(tri-o-tolylphosphine)palladium(II) is a commercially available catalyst precursor suitable for various cross-coupling reactions, including Hiyama coupling. sigmaaldrich.com

Table 1: Performance of Tolylphosphine Ligands in Hiyama Coupling

| Catalyst System | Reactants | Solvent | Temperature (°C) | Result | Reference |

|---|---|---|---|---|---|

| PdCl₂ / tri(o-tolyl)phosphine | Ethyl 4-bromobenzoate, HOMSi® reagent | DMF | 80 | >90% conversion | researchgate.netresearchgate.net |

| PdCl₂ / tri(p-tolyl)phosphine | Ethyl 4-bromobenzoate, HOMSi® reagent | DMF | 80 | ~75% conversion | researchgate.net |

General C-C and C-N Bond Formation Reactions

This compound and its derivatives serve as important ligands in a variety of palladium-catalyzed C-C and C-N bond-forming reactions beyond Hiyama coupling, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

C-N Bond Formation: The Buchwald-Hartwig amination, a cornerstone for the synthesis of arylamines, has utilized catalysts bearing tolyl-substituted phosphines. The first-generation catalyst system, often involving Pd[P(o-tolyl)₃]₂, was effective for coupling secondary amines with aryl bromides. wikipedia.orgsnnu.edu.cn For instance, the intramolecular coupling of aryl bromides with amines that have stereocenters at the α-position to the nitrogen atom using a Pd(P(o-tolyl)₃) catalyst proceeds with high enantiopurity. libretexts.org This early system, however, was generally not suitable for coupling primary amines. wikipedia.org

C-C Bond Formation: In the realm of C-C coupling, ligands derived from this compound have shown significant utility. In a notable example of an asymmetric Heck reaction, a HetPHOX ligand derived from tert-leucinol and di-o-tolylphosphine, specifically (S)-(o-tol)₂-tBu-ThioPHOX, was highly effective. nih.gov The palladium-catalyzed intermolecular reaction between 2,3-dihydrofuran (B140613) and various triflates using this ligand afforded products with enantiomeric excesses up to 96%. nih.gov

In Suzuki-Miyaura reactions, a new ABN-phosphine ligand synthesized from this compound was evaluated as a supporting ligand in the Pd-catalyzed coupling of aryl halides with phenylboronic acid, demonstrating its competence in this transformation. rsc.org However, in a nickel-catalyzed cross-coupling of aryl halides with organostannanes, tri(o-tolyl)phosphine was found to be less effective than triphenylphosphine. psu.edu

Table 2: Application of this compound Derivatives in C-N and C-C Bond Formation

| Reaction Type | Catalyst/Ligand | Reactants | Key Findings | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(P(o-tolyl)₃)₂ | Aryl bromides, secondary amines | Effective first-generation catalyst for C-N bond formation. wikipedia.orgsnnu.edu.cn | libretexts.org |

| Asymmetric Heck Reaction | Pd / (S)-(o-tol)₂-tBu-ThioPHOX | 2,3-Dihydrofuran, Phenyl triflate | Product obtained with up to 96% ee. | nih.gov |

| Suzuki-Miyaura Coupling | Pd₂(dba)₃ / ABN-phosphine (from this compound) | 4-Bromotoluene, Phenylboronic acid | Efficient coupling with 95% yield. | rsc.org |

C-P(III) Coupling Reactions

The formation of carbon-phosphorus bonds is a fundamental transformation for the synthesis of organophosphorus compounds, which are widely used as ligands, organocatalysts, and in materials science. This compound has been employed as a key reagent in copper-catalyzed C-P(III) cross-coupling reactions.

In a study focused on the synthesis of novel ABN-phosphine compounds, a copper-catalyzed C-P(III) coupling between 4-iodo-ABN and diarylphosphines was developed. When the sterically demanding this compound was used in this reaction, it proceeded cleanly to afford the corresponding ABN-phosphine product exclusively in a 50% yield. rsc.org Notably, analysis of the reaction mixture by ³¹P NMR spectroscopy showed no detectable formation of the corresponding phosphine oxide, indicating a different reaction pathway compared to less sterically hindered phosphines like diphenylphosphine. rsc.org This work demonstrates the utility of C-P coupling reactions with this compound for accessing new, sterically encumbered phosphine ligands.

Table 3: Copper-Catalyzed C-P(III) Coupling with this compound

| Catalyst System | Substrates | Product | Yield | Reference |

|---|---|---|---|---|

| CuI / Cs₂CO₃ | 4-Iodo-ABN, this compound | ABN-di(o-tolyl)phosphine | 50% | rsc.org |

Asymmetric Catalysis and Enantioselective Synthesis

The steric bulk of the o-tolyl groups in this compound and its derivatives makes them valuable components of chiral ligands for asymmetric catalysis, influencing the stereochemical outcome of reactions to produce enantiomerically enriched products.

Enantioselective Synthesis of Chiral Amines

Chiral amines are crucial building blocks in the pharmaceutical and agrochemical industries. Transition metal-catalyzed asymmetric hydrogenation of imines is a primary method for their synthesis. Ligands derived from this compound have been successfully applied in this context.

Tomioka's group reported the use of a chiral ligand based on a di(o-tolyl)phosphorous moiety for the Rh-catalyzed asymmetric arylation of N-diphenylphosphinoyl benzaldimines with arylboroxines. uevora.pt This method provided access to a range of chiral amines in high yields (76-96%) and excellent enantioselectivities (86-98% ee). uevora.pt

Furthermore, in the field of iridium-catalyzed asymmetric hydrogenation of imines, phosphine-oxazoline (PHOX) ligands are prominent. A study on the hydrogenation of N-arylimines found that an iridium complex bearing a PHOX ligand synthesized from di(ortho-tolyl)phosphine chloride gave the corresponding chiral amine with an enantiomeric excess of 78%. diva-portal.org This demonstrates that tuning the steric properties of the phosphine component, for example by introducing o-tolyl groups, is a key strategy for achieving high enantioselectivity in the synthesis of chiral amines.

Table 4: this compound Derivatives in Enantioselective Synthesis of Chiral Amines

| Reaction Type | Catalyst/Ligand | Substrate Type | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Rh-catalyzed Arylation | [Rh] / di(o-tolyl)phosphorous-based ligand | N-diphenylphosphinoyl benzaldimines | 76-96% | 86-98% | uevora.pt |

| Ir-catalyzed Hydrogenation | Ir / PHOX from this compound chloride | N-(1-phenylethylidene)aniline | - | 78% | diva-portal.org |

Enantioselective Hydrophosphinylation of Nitrones Using this compound Oxide

The catalytic enantioselective addition of P-H bonds across C=N double bonds represents an efficient route to chiral α-aminophosphorus compounds. A zinc-catalyzed asymmetric hydrophosphinylation of nitrones to construct chiral α-hydroxyamino-phosphine oxides has been developed.

In this study, various diaryl phosphine oxides were screened as nucleophiles. While phosphine oxides with electron-donating groups generally gave high yields and excellent enantioselectivities, the sterically hindered di-o-tolylphosphine oxide also participated in the reaction. rsc.org Despite its bulk, di-o-tolylphosphine oxide yielded the desired α-hydroxyamino-phosphine oxide product in a moderate 64% yield, albeit with a lower enantiomeric excess of 46% after a 24-hour reaction time. rsc.org This result indicates that even sterically demanding phosphine oxides can be employed in this transformation, although steric hindrance appears to negatively impact both the yield and the enantioselectivity compared to less hindered analogues like di-m-tolylphosphine (B3200387) oxide and di-p-tolylphosphine (B91435) oxide. rsc.org

Table 5: Enantioselective Hydrophosphinylation using this compound Oxide

| Catalyst System | Substrates | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Et₂Zn / ProPhenol Ligand | Nitrone, this compound oxide | 64% | 46% | rsc.org |

Applications in Asymmetric Hydrogenations and Allylations

Ligands incorporating the this compound motif have been instrumental in achieving high enantioselectivity in iridium-catalyzed asymmetric hydrogenations of unfunctionalized olefins and palladium-catalyzed asymmetric allylic alkylations (AAA).

Asymmetric Hydrogenation: In the iridium-catalyzed asymmetric hydrogenation of trisubstituted olefins, the steric properties of the phosphine ligand are critical. A study using proline-based phosphine-thiazole ligands demonstrated a dramatic improvement in enantioselectivity when the phosphine substituent was changed from phenyl to the more sterically hindered o-tolyl group for the hydrogenation of ethyl 3-methylcinnamate. researchgate.net The enantioselectivity jumped from 47% ee with the phenyl-substituted ligand to 97% ee with the o-tolyl variant, highlighting the profound effect of the o-methyl groups in creating a more effective chiral pocket. researchgate.net Iridium complexes with chiral P,N ligands are known to be a superior class of catalysts for the hydrogenation of unfunctionalized olefins. nih.gov

Asymmetric Allylation: In Pd-catalyzed asymmetric allylic alkylation, the choice of the chiral phosphine ligand is paramount for controlling the stereochemical outcome. A study on the allylation of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate compared several chiral diphosphine ligands. An o-tolyl-substituted diphosphine ligand, (S)-L41b, proved to be a significantly better chiral inductor, providing the product with 85% ee. mdpi.com This was superior to both its p-tolyl-substituted analogue (32% ee) and the well-known (S)-BINAP ligand (34% ee) under the same conditions. mdpi.com

Table 6: this compound Derivatives in Asymmetric Hydrogenation and Allylation

| Reaction Type | Catalyst/Ligand | Substrate | Key Result | Reference |

|---|---|---|---|---|

| Ir-catalyzed Asymmetric Hydrogenation | Ir / Proline-phosphine-thiazole with this compound | Ethyl 3-methylcinnamate | 97% ee | researchgate.net |

| Pd-catalyzed Asymmetric Allylic Alkylation | Pd / (S)-o-tolyl-diphosphine | rac-1,3-Diphenyl-2-propenyl acetate | 85% ee | mdpi.com |

Based on a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data regarding the use of the chemical compound This compound in the requested catalytic applications of hydroformylation, cyclization, and C-H activation reactions.

The research landscape for phosphine ligands in these areas is overwhelmingly dominated by its tertiary analogue, Tris(o-tolyl)phosphine . Studies and documented applications, including those involving rhodium-catalyzed hydroformylation, various transition-metal-catalyzed cyclization reactions, and palladium-catalyzed C-H activation, consistently cite the use of Tris(o-tolyl)phosphine as the key ligand. wikipedia.orgtcichemicals.comgoogle.comacs.orgacs.orgtcichemicals.comcore.ac.ukoup.comacs.orggreyhoundchrom.com

For instance, in the context of C-H activation, palladacycles derived from the activation of a C-H bond on the tolyl group of Tris(o-tolyl)phosphine are well-documented catalysts. wikipedia.orgcore.ac.uk Similarly, studies on catalytic cyclization of dienes and enynes frequently employ Tris(o-tolyl)phosphine as a bulky, monodentate ligand to influence reaction outcomes. oup.com

While this compound is a known chemical compound, its specific application and efficacy as a primary ligand in these particular catalytic transformations are not well-documented in readily available sources. The search did not yield the detailed research findings or data tables necessary to construct a scientifically accurate and thorough article as per the requested outline for this specific compound.

Therefore, it is not possible to generate the requested article focusing solely on "this compound" for these applications without resorting to speculation or including information on related but distinct compounds, which would violate the specific constraints of the request.

Recent Advances and Future Outlook

Research in the field of organophosphorus ligands is continuously evolving, with a focus on the development of new ligands with tailored properties for specific catalytic applications. While much of the recent focus has been on more complex and specialized phosphine (B1218219) ligands, the fundamental understanding and application of simpler, yet effective, ligands like Di(o-tolyl)phosphine remain important. Future research may focus on:

Detailed mechanistic studies to fully elucidate the role of this compound in catalytic cycles.

Exploration of its application in a wider range of catalytic reactions, including asymmetric catalysis.

The development of novel metal complexes of this compound with enhanced stability and reactivity.

Its use in greener and more sustainable catalytic processes.

The continued investigation into the chemistry of this compound and its derivatives will undoubtedly lead to new and innovative solutions in synthetic chemistry.

Mechanistic Investigations of Di O Tolyl Phosphine Mediated Catalysis

Elementary Steps in Catalytic Cycles: Oxidative Addition and Reductive Elimination Pathways

The efficacy of metal complexes utilizing di(o-tolyl)phosphine ligands in catalysis is fundamentally dictated by key elementary steps, most notably oxidative addition and reductive elimination. These processes govern the formation and breaking of chemical bonds at the metal center, thereby propelling the catalytic transformation forward.

Oxidative Addition: This initial and often rate-determining step involves the reaction of a low-valent metal complex, such as Pd(0) or Ni(0), with a substrate like an aryl halide or triflate. tcichemicals.com During this process, the metal center is oxidized to a higher state (e.g., Pd(II) or Ni(II)), while the substrate is cleaved, and its fragments bind to the metal. The significant steric bulk of the two ortho-tolyl groups in this compound is instrumental in this step. This steric hindrance can encourage the formation of coordinatively unsaturated species that are highly reactive toward oxidative addition. tcichemicals.com For example, in palladium-catalyzed cross-coupling reactions, a monoligated Pd(0) species, [Pd(P(o-tolyl)3)], is thought to be the active catalyst that undergoes oxidative addition with an aryl halide. The rate of this oxidative addition is influenced by the nature of the aryl halide (with reactivity decreasing in the order I > Br > Cl) and the electronic properties of the phosphine (B1218219) ligand. tcichemicals.com Electron-rich phosphine ligands generally increase the reactivity of the metal center towards oxidative addition. tcichemicals.com

Reductive Elimination: As the final step in many catalytic cycles, reductive elimination results in the formation of the desired product and the regeneration of the active catalyst. diva-portal.org Following transmetalation in cross-coupling reactions, the two organic fragments on the metal complex couple and are expelled. diva-portal.org Concurrently, the metal center is reduced back to its initial low-valent state. The steric congestion created by the bulky this compound ligands is believed to facilitate reductive elimination by destabilizing the intermediate complex. tcichemicals.comdiva-portal.org This step is often the turnover-limiting step in the catalytic cycle. Studies have indicated that electron-donating phosphine ligands can accelerate reductive elimination from Pd(II) complexes. acs.org

The balance between the electronic and steric properties of this compound is crucial for the efficiency of the entire catalytic cycle. Its electron-donating nature promotes oxidative addition, while its steric bulk accelerates reductive elimination. tcichemicals.com

| Elementary Step | Description | Role of this compound |

| Oxidative Addition | A low-valent metal complex reacts with a substrate, leading to an increase in the metal's oxidation state and cleavage of the substrate. | The steric bulk promotes the formation of reactive, coordinatively unsaturated species. The electron-donating nature increases the metal's nucleophilicity. tcichemicals.com |

| Reductive Elimination | Two organic fragments couple and are expelled from the metal's coordination sphere, regenerating the low-valent catalyst. | The steric bulk creates a congested environment, facilitating product release. tcichemicals.comdiva-portal.org |

Role of Catalyst Speciation: Monomers, Dimers, and Higher-Order Metal Clusters in Catalysis

In catalytic systems employing this compound, the active catalyst is not always a single molecular entity. A dynamic equilibrium often exists between monomers, dimers, and higher-order metal clusters, with the predominant active species depending on reaction conditions. rsc.orgresearchgate.net

Monomeric Species: For many palladium-catalyzed cross-coupling reactions, the catalytically active species is believed to be a monoligated, 14-electron Pd(0) complex, such as [Pd(P(o-tolyl)3)]. nih.gov The large cone angle (194°) of the P(o-tolyl)3 ligand favors the formation of these highly reactive, low-coordinate species. rsc.org

Dimeric Species: Under certain conditions, palladium complexes with this compound can form dimeric structures. A well-known example is the Herrmann-Beller catalyst, a palladacycle with a dimeric structure, [Pd(C^P)(μ2-OAc)]2, formed from the reaction of Pd(OAc)2 with P(o-tolyl)3. rsc.orgnih.gov These dimers can act as stable precatalysts that enter the catalytic cycle upon activation. rsc.org

Higher-Order Metal Clusters: Recent research has shown that "simple" phosphine ligands like P(o-tolyl)3 can promote the formation of higher-order palladium clusters, such as Pd4-palladacyclic clusters. rsc.orgresearchgate.net These clusters have been demonstrated to be catalytically competent in reactions like the Heck cross-coupling. rsc.orgresearchgate.net The formation of these higher-order species challenges the traditional view that catalysis exclusively proceeds through mononuclear palladium complexes. rsc.orgresearchgate.net It is also suggested that palladium nanoparticles (PdNPs) can act as reservoirs for active, soluble palladium species. nih.govresearchgate.net

| Catalyst Species | Description | Role in Catalysis |

| Monomers | Highly reactive, coordinatively unsaturated low-coordinate metal complexes like [Pd(P(o-tolyl)3)]. | Believed to be the primary active species in many cross-coupling reactions. nih.gov |

| Dimers | Structures like the Herrmann-Beller palladacycle, [Pd(C^P)(μ2-OAc)]2. | Serve as stable precatalysts that can be activated to enter the catalytic cycle. rsc.orgnih.gov |

| Higher-Order Clusters | Multi-metallic species such as Pd4-palladacyclic clusters and palladium nanoparticles (PdNPs). | Can be catalytically active themselves or serve as reservoirs for active monomeric species. rsc.orgresearchgate.netnih.govresearchgate.net |

Catalyst Activation Mechanisms, Including Pd(II)/Pd(IV) and Pd(0)/Pd(II) Pathways

The activation of a stable precatalyst into a catalytically active species is a critical initiation step. For palladium catalysts with this compound, both Pd(0)/Pd(II) and Pd(II)/Pd(IV) catalytic cycles are mechanistically significant.

Pd(0)/Pd(II) Pathway: This is the conventional and most common catalytic cycle in palladium-catalyzed cross-coupling reactions. acs.orguwindsor.ca The cycle typically starts with the reduction of a Pd(II) precatalyst to a catalytically active Pd(0) species. google.com This Pd(0) complex then undergoes oxidative addition with a substrate (e.g., an aryl halide), followed by transmetalation and reductive elimination to yield the product and regenerate the Pd(0) catalyst. acs.org The this compound ligand is crucial for stabilizing the Pd(0) state and facilitating the elementary steps. tcichemicals.com

Pd(II)/Pd(IV) Pathway: In some transformations, particularly those involving challenging bond formations, a Pd(II)/Pd(IV) cycle has been proposed. nih.govacs.orgresearchgate.net In this mechanism, a Pd(II) complex undergoes oxidative addition to form a Pd(IV) intermediate, which then undergoes reductive elimination to form the product and regenerate the Pd(II) catalyst. Recent studies on the Herrmann-Beller palladacycle, which is derived from tri(o-tolyl)phosphine, have provided evidence for the operation of a Pd(II)/Pd(IV) mechanism in Suzuki-Miyaura cross-coupling reactions. nih.govacs.orgresearchgate.net The stability imparted by the palladacyclic structure is thought to enable this higher oxidation state pathway. nih.govacs.orgresearchgate.net The use of P(o-tolyl)3 can lead to a "cocktail" of active species that utilize both Pd(0)/Pd(II) and Pd(II)/Pd(IV) pathways. nih.govacs.orgresearchgate.net

| Catalytic Cycle | Description | Role of this compound |

| Pd(0)/Pd(II) | A Pd(0) species initiates the cycle through oxidative addition, is oxidized to Pd(II), and then reduced back to Pd(0) via reductive elimination. | Stabilizes the Pd(0) active species and facilitates the elementary steps. tcichemicals.comacs.org |

| Pd(II)/Pd(IV) | A Pd(II) species is oxidized to a Pd(IV) intermediate, which then reductively eliminates the product to regenerate the Pd(II) catalyst. | The formation of stable palladacycles with this ligand can enable the Pd(II)/Pd(IV) pathway. nih.govacs.orgresearchgate.net |

Ligand Dissociation and Reassociation Processes within Catalytic Cycles

The dynamic coordination of this compound to the metal center, involving ligand dissociation and reassociation, is a key feature of the catalytic cycle. These processes are often required to generate vacant coordination sites for substrate binding and subsequent reactions.

Ligand Dissociation: For a catalytic cycle to proceed, a coordinatively saturated precatalyst often needs to dissociate a ligand to become active. For instance, a bis-phosphine palladium complex may need to shed one phosphine ligand to form a more reactive mono-phosphine species that can readily undergo oxidative addition. nih.gov The significant steric bulk of this compound can promote this dissociation to relieve steric strain around the metal center. tcichemicals.com

Ligand Reassociation: Conversely, the reassociation of a this compound ligand can be crucial for stabilizing certain intermediates or for promoting steps like reductive elimination. The coordination of a second phosphine ligand after oxidative addition can influence the geometry and subsequent reactivity of the resulting metal complex. The equilibrium between mono- and bis-ligated species is a delicate balance that is essential for an efficient catalytic process. Studies on related phosphine systems have shown that the ability of a phosphine to dissociate has a significant effect on the rate of oxidative addition. psu.edu

Elucidation of Stereochemical Control and Enantioselectivity Mechanisms

While this compound itself is achiral, its steric and electronic properties can significantly influence the stereochemical outcome of a reaction, particularly when incorporated into a chiral ligand framework.

In asymmetric catalysis, chiral phosphine ligands are essential for inducing enantioselectivity. mdpi.comnih.gov When this compound moieties are part of a larger chiral ligand, their bulky nature helps to create a well-defined chiral pocket around the metal center. This chiral environment can effectively differentiate between prochiral faces of a substrate or between enantiomeric transition states, leading to the formation of one enantiomer of the product in excess. mdpi.com

For instance, in palladium-catalyzed asymmetric allylic alkylation, the mechanism involves the attack of a nucleophile on a π-allyl palladium complex. mdpi.com The stereochemical outcome is determined by the facial selectivity of the nucleophilic attack, which is controlled by the chiral ligand. Although direct studies on this compound in this specific context are limited in the provided search results, the principles of stereocontrol by bulky phosphine ligands are well-established. mdpi.com

In some cases, the use of a specific phosphine ligand can even lead to a switch in the stereochemical outcome of a reaction. For example, in stereospecific Suzuki cross-coupling reactions with enantioenriched alkylboron nucleophiles, variation of the phosphine ligand has been shown to change the outcome from stereoinversion to stereoretention. nsf.gov This highlights the profound impact that the ligand structure can have on the reaction mechanism and stereoselectivity.

Computational and Theoretical Studies of Di O Tolyl Phosphine Systems

Investigations of Electronic Structure and Bonding Interactions

Density Functional Theory (DFT) calculations are frequently employed to investigate the geometry and electronic structure of phosphine-ligated metal clusters. nih.govacs.org These studies help in understanding the effects of ligand concentration and configuration on the cluster's stability and reactivity. acs.org For instance, in gold clusters stabilized by phosphine (B1218219) ligands like di(o-tolyl)phosphine, DFT can elucidate the charge distribution, orbital occupations, and binding energies, providing a detailed picture of the metal-ligand bonding. nih.govacs.org

Natural Bond Orbital (NBO) analysis is a computational method that provides further details on charge distribution and chemical reactivity. acs.org Such analyses have been used to study how phosphine ligands affect the electronic properties of gold clusters. nih.govacs.org The choice of phosphine ligand, from the simple PH3 to the bulkier and more electronically nuanced this compound, can significantly alter the electronic structure of the metal center, influencing its catalytic activity. nih.govacs.org

In nickel complexes, the coordination mode of ligands containing this compound arms has been explored computationally. Increasing the steric bulk by replacing phenyl with o-tolyl groups on the phosphine side-arms can lead to distinct binding modes where only one phosphorus atom coordinates to the metal center. researchgate.net This alteration in coordination is a direct consequence of the electronic and steric properties of the o-tolyl groups, which can be rationalized through computational modeling. researchgate.net

Furthermore, computational studies have been instrumental in understanding the thermodynamics of ligand binding. For example, calculations have shown that the transfer of a silylium (B1239981) ion (Me3Si+) from a more sterically hindered phosphine to a less hindered one, such as a derivative of this compound, can be thermodynamically favorable. rsc.org These studies highlight the nuanced balance between steric and electronic factors in determining the stability of phosphine adducts. rsc.org

The table below summarizes key computational parameters for different phosphine ligands, illustrating the electronic and steric variations that influence their bonding interactions.

| Phosphine Ligand | Parameter | Value | Reference |

| P(p-tol)3 | ∆G (kcal/mol) | -3.9 | rsc.org |

| P(p-tol)3 | Si–P bond length (Å) | 2.330 | rsc.org |

| P(o-tolyl)3 | Cone Angle (θ) | 183° | rsc.org |

| PPh2(p-tol) | ∆G for Me3Si+ transfer (kcal/mol) | -3 | rsc.org |

Reaction Pathway Elucidation and Transition State Analysis

Computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the intricate mechanisms of catalytic reactions involving this compound ligands. These studies allow for the modeling of reaction intermediates and transition states, providing a step-by-step understanding of the catalytic cycle. acs.org

For instance, in palladium-catalyzed cross-coupling reactions, DFT calculations have been used to model the activation of palladacyclic precatalysts. acs.org The computational models can trace the reaction pathway from the initial cleavage of the precatalyst by a reagent like aryl boronic acid to the formation of various intermediates and the final product. acs.org This includes the characterization of pre-transmetalation complexes and the calculation of the energy barriers for key steps such as transmetalation. acs.org

Transition state analysis is a critical component of these computational investigations. nih.gov By locating and characterizing the transition state structures, researchers can understand the kinetics of a reaction and the factors that control its rate and selectivity. For example, the unexpected stability of certain intermediates and their resistance to subsequent steps like reductive elimination can be explained by high activation barriers calculated through computational models. acs.org

In the context of the Heck reaction, computational studies can help to rationalize the observed catalytic activity. The steric and electronic properties of phosphine ligands, such as tri(o-tolyl)phosphine, play a crucial role in stabilizing the catalytically active species and influencing the rates of oxidative addition and olefin insertion. soton.ac.uk Computational analysis can reveal non-covalent interactions, such as hydrogen bonding and London dispersion forces, that stabilize the rate-determining transition state and influence enantioselectivity in asymmetric catalysis. researchgate.net

The following table presents data from a computational study on the activation of a palladacycle, highlighting the role of this compound in the reaction pathway.

| Reaction Step | Intermediate/Transition State | Key Feature | Reference |

| Palladacycle Cleavage | Cleavage of [Pd(C^P)(μ2-OH)]2 by aryl boronic acid | Formation of a monomeric Pd species | acs.org |

| Rearrangement | Rearrangement to a Cipso-coordinated species | Stabilizing interaction with the Pd center | acs.org |

| Transmetalation | Formal transmetalation (TS2) | Leads to the formation of the cross-coupled product precursor | acs.org |

Prediction of Catalytic Activity and Selectivity Based on Ligand Parameters

The ability to predict the outcome of a catalytic reaction based on the properties of the ligand is a major goal in catalysis research. Computational chemistry provides a powerful toolkit for developing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR) that link ligand parameters to catalytic performance. researchgate.net

For phosphine ligands like this compound, various steric and electronic parameters have been developed to quantify their properties. researchgate.nettcichemicals.com Steric parameters include the Tolman cone angle (θ) and the percent buried volume (%Vbur), which measure the steric bulk of the ligand. researchgate.nettcichemicals.comrsc.org Electronic parameters are often derived from spectroscopic methods or computational calculations and describe the electron-donating or -withdrawing nature of the ligand. psu.edu

These parameters can be used in multivariate correlations to predict reaction outcomes, such as yield, selectivity, and catalyst activity. researchgate.netcore.ac.uk For example, the percent buried volume has been shown to correlate with the binding energy of ligands to metal centers, a key factor in determining catalyst reactivity. rsc.org By analyzing these correlations, researchers can identify the optimal ligand features for a desired transformation. For reactions with unknown mechanisms, it is possible to identify feature-activity correlations that can guide the selection of ligands. researchgate.net

Machine learning and artificial intelligence are emerging as powerful tools for predicting catalyst structure and performance. google.comnih.govacs.org By training models on large datasets of experimental and computational data, it is possible to develop predictive models that can identify novel ligands with improved properties. google.com These models can take into account complex, non-intuitive relationships between ligand structure and catalytic outcomes. google.com

The table below provides examples of ligand parameters for this compound and related ligands, which are used in predictive models of catalytic activity.

| Ligand | Parameter | Value | Significance | Reference |

| Tri(o-tolyl)phosphine | Cone Angle (θ) | 194° | A measure of steric bulk, indicating it is a bulky ligand. | tcichemicals.com |

| Tri(o-tolyl)phosphine | Heck Reaction Yield (%) | 99 | High activity in certain Heck couplings, correlated with steric bulk. | soton.ac.uk |

| P(o-tolyl)3 | Classification | Bulky Ligand | Its size influences coordination and reductive elimination steps. | tcichemicals.com |

Future Directions and Research Challenges

Development of Next-Generation Di(o-tolyl)phosphine-Based Ligands with Tailored Properties

The design and synthesis of new phosphine (B1218219) ligands are crucial for advancing catalytic transformations. scholaris.ca Building upon the foundational structure of this compound, researchers are exploring modifications to create next-generation ligands with properties tailored for specific catalytic applications. The versatility of phosphine ligands stems from the ability to independently and readily alter their steric and electronic characteristics. nih.gov This fine-tuning allows for the optimization of the coordinated metal center's properties at various stages of a catalytic cycle. nih.gov

One promising avenue is the incorporation of additional functional groups to the tolyl backbone, creating bifunctional or multifunctional ligands. These modifications can influence the ligand's coordination mode and electronic properties, potentially leading to catalysts with enhanced activity and selectivity. researchgate.net For instance, the introduction of ylide substituents has been shown to produce electron-rich phosphines that excel in challenging reactions like gold catalysis and palladium-catalyzed couplings. gessnergroup.com The flexibility in the molecular design of such ligands allows for their properties to be adapted to the specific demands of different reactions. gessnergroup.com

Another area of focus is the development of chiral versions of this compound-based ligands for asymmetric catalysis. scholaris.ca By introducing chirality into the ligand structure, it is possible to control the stereochemical outcome of a reaction, leading to the synthesis of enantiomerically pure compounds, which are of high value in the pharmaceutical and fine chemical industries. princeton.edu Research efforts include the synthesis of P-chiral variants and the use of optically pure amino alcohols to create chiral β-aminophosphines. scholaris.ca

Furthermore, the creation of ligand libraries through combinatorial approaches and high-throughput screening allows for the rapid identification of optimal ligands for specific transformations. scholaris.casinocompound.com This strategy accelerates the discovery process and facilitates the development of more efficient and selective catalysts. The synthesis of a 100-ligand library through a facile condensation process, for example, has demonstrated the potential of this approach in generating structurally diverse phosphine ligands for enantioselective transformations. scholaris.ca

Expanding Catalytic Scope to Novel Transformations and Substrates

While this compound and its derivatives have been successfully employed in a range of catalytic reactions, a significant research challenge lies in expanding their application to novel transformations and a wider array of substrates. nih.govrsc.org Much of the current literature on catalytic hydrophosphination, for instance, is dominated by catalysts that yield similar phosphorus architectures. nih.govacs.org There is a need to move beyond well-established reactions and explore new frontiers in catalysis.

A key objective is to apply these catalysts to the activation of traditionally unreactive substrates. nih.govacs.org This includes the development of methods for the hydrophosphination of unactivated alkenes and alkynes, which remains a significant hurdle in synthetic chemistry. nih.gov The ability to functionalize such simple and abundant starting materials would open up new and more efficient synthetic routes to valuable organophosphorus compounds.